molecular formula C14H19N3O B7460331 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine

Cat. No.: B7460331
M. Wt: 245.32 g/mol
InChI Key: IYPOMTFEIXLCLK-UHFFFAOYSA-N
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Description

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a methoxybenzyl group, and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a reductive amination reaction, where the imidazole derivative reacts with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. The propan-1-amine chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1h-Imidazol-1-yl)-N-(3-methylbenzyl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    3-(1h-Imidazol-1-yl)-N-(3-chlorobenzyl)propan-1-amine: Contains a chlorine atom instead of a methoxy group.

    3-(1h-Imidazol-1-yl)-N-(3-fluorobenzyl)propan-1-amine: Contains a fluorine atom instead of a methoxy group.

Uniqueness

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is unique due to the presence of the methoxybenzyl group, which can influence its chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-18-14-5-2-4-13(10-14)11-15-6-3-8-17-9-7-16-12-17/h2,4-5,7,9-10,12,15H,3,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPOMTFEIXLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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